![molecular formula C10H10BrClN2O2 B13562607 3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13562607.png)
3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological and therapeutic applications. The presence of the bromo group and the imidazo[1,2-a]pyridine core makes this compound particularly interesting for medicinal chemistry and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction can be carried out under various conditions to yield different products. For instance, the reaction in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) promotes C–C bond cleavage, leading to the formation of N-(pyridin-2-yl)amides. On the other hand, performing the reaction in ethyl acetate with only TBHP results in a one-pot tandem cyclization/bromination, yielding 3-bromoimidazo[1,2-a]pyridines .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The imidazo[1,2-a]pyridine core can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Iodine (I2)
- Tert-butyl hydroperoxide (TBHP)
- Various nucleophiles for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo group .
Applications De Recherche Scientifique
3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride has several scientific research applications, including:
- Medicinal Chemistry : It serves as a scaffold for the development of new pharmaceuticals due to its biological activity.
- Biological Research : The compound can be used to study various biological pathways and mechanisms.
- Industrial Applications : It can be used in the synthesis of other complex molecules and materials .
Mécanisme D'action
The mechanism of action of 3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity. The bromo group can also play a role in enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridine
- N-(Pyridin-2-yl)amides
- Imidazo[1,2-a]pyridines with different substituents
Uniqueness
3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride is unique due to the presence of the propanoic acid moiety, which can influence its solubility and reactivity. Additionally, the hydrochloride salt form can enhance its stability and ease of handling .
Propriétés
Formule moléculaire |
C10H10BrClN2O2 |
|---|---|
Poids moléculaire |
305.55 g/mol |
Nom IUPAC |
3-(7-bromoimidazo[1,2-a]pyridin-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H9BrN2O2.ClH/c11-7-3-4-13-8(1-2-10(14)15)6-12-9(13)5-7;/h3-6H,1-2H2,(H,14,15);1H |
Clé InChI |
UEJISXLDQSVHIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=NC=C2CCC(=O)O)C=C1Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(4-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13562558.png)
![3-(difluoromethyl)-1-methyl-N-[1-(3,4,5-trifluorophenyl)bicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13562563.png)
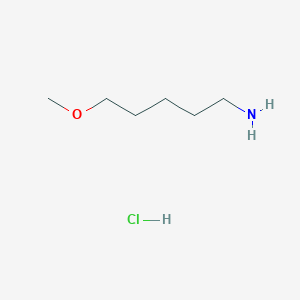
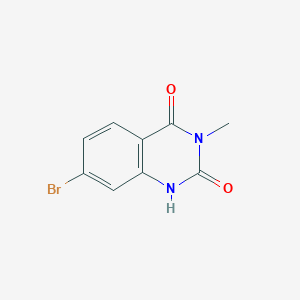
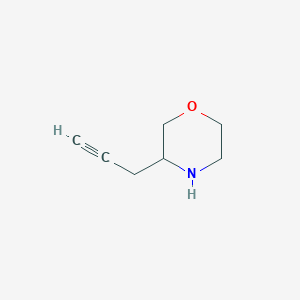
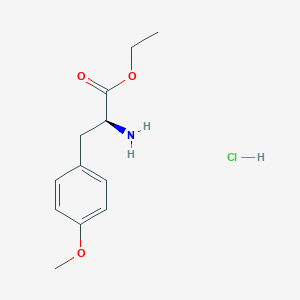
![1-{5,8-Dioxaspiro[3.5]nonan-9-yl}methanaminehydrochloride](/img/structure/B13562591.png)
![1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13562594.png)
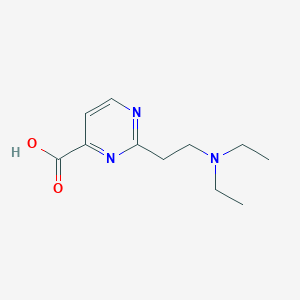
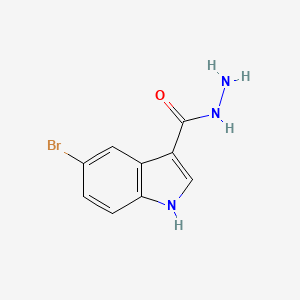
![(2,7-Dioxaspiro[4.5]decan-3-YL)methanamine](/img/structure/B13562615.png)
